molecular formula C13H19NO B1619636 N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine CAS No. 58609-72-6

N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine

Cat. No.: B1619636
CAS No.: 58609-72-6
M. Wt: 205.30 g/mol
InChI Key: TVVYFXMDNBMONX-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine is an organic compound with the molecular formula C13H19NO It is a derivative of hydroxylamine, characterized by the presence of a propylidene group attached to a phenyl ring substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine typically involves the reaction of 2-(4-isobutylphenyl)propionaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-(4-isobutylphenyl)propionaldehyde and hydroxylamine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C. The pH of the reaction mixture is maintained around neutral to slightly acidic conditions to facilitate the reaction.

    Product Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine: Unique due to its specific substitution pattern and functional groups.

    2-(4-isobutylphenyl)propionaldehyde oxime: Similar structure but lacks the hydroxylamine group.

    4-(2-methylpropyl)benzaldehyde oxime: Similar aromatic substitution but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

58609-72-6

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(NE)-N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine

InChI

InChI=1S/C13H19NO/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14-15/h4-7,9-11,15H,8H2,1-3H3/b14-9+

InChI Key

TVVYFXMDNBMONX-NTEUORMPSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)/C=N/O

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C=NO

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C=NO

Origin of Product

United States

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